

Sinapaldehyde: A Technical Guide to its Chemical Properties and Biological Activities

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Compound of Interest

Compound Name: Sinapaldehyde

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Abstract

Sinapaldehyde, a naturally occurring phenylpropanoid, is a key intermediate in lignin biosynthesis and a compound of increasing interest due to its diverse biological activities.^{[1][2]} This technical guide provides an in-depth overview of the chemical properties of **sinapaldehyde**, including its physicochemical characteristics, spectral data, reactivity, and stability. Furthermore, it explores its significant biological roles, with a focus on its anti-inflammatory and antioxidant mechanisms. Detailed experimental protocols for assessing its bioactivity are presented, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development.

General and Physicochemical Properties

Sinapaldehyde, systematically named (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal, is a derivative of cinnamaldehyde distinguished by a hydroxy group at the C4 position and two methoxy groups at the C3 and C5 positions of the aromatic ring.^{[1][2][3]} These substitutions are critical to its chemical behavior and biological function. Its core physicochemical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₂ O ₄	[1][2][3]
Molecular Weight	208.21 g/mol	[2][3]
CAS Number	4206-58-0	[1][3][4]
IUPAC Name	(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal	[1][2]
Synonyms	Sinapic aldehyde, Sinapinaldehyde, Sinapyl aldehyde	[1][2][5]
Appearance	Light Yellow to Yellow Powder/Solid	[5][6]
Melting Point	104-109 °C	[1][3][6]
Boiling Point (Predicted)	336.14 - 372.3 °C	[3][5]
Water Solubility (Estimated)	5692 mg/L	[7]
Solubility	Soluble in DMSO and Methanol; Slightly soluble in Acetone and Chloroform	[6][8][9]
logP (Octanol-Water Partition Coefficient)	1.4 - 1.686	[1][3]
pKa (Acidity)	9.67 (Predicted)	[1][5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quantification of **sinapaldehyde**. Key data from various spectroscopic techniques are compiled below.

Technique	Data and Interpretation	Source(s)
^1H NMR	<p>The proton NMR spectrum shows characteristic signals for the aldehyde proton (δ ~9.6 ppm), vinylic protons (δ ~6.6 and ~7.5 ppm), aromatic protons (δ ~6.8 ppm), and methoxy protons (δ ~3.9 ppm). The coupling constants of the vinylic protons confirm the trans (E) configuration of the double bond.</p>	[10]
^{13}C NMR	<p>Key carbon signals include the carbonyl carbon at ~194 ppm, carbons of the α,β-unsaturated system, and aromatic carbons, including the methoxy-substituted carbons at ~107.4 ppm.</p>	[10]
Infrared (IR) Spectroscopy	<p>The IR spectrum displays characteristic absorption bands for the O-H stretch of the phenolic group, C-H stretches of the aromatic ring and aldehyde, a strong C=O stretch for the conjugated aldehyde, C=C stretches for the aromatic ring and alkene, and C-O stretches for the ether and phenol groups.</p>	[11] [12]
Mass Spectrometry (MS)	<p>Electron Ionization (EI-MS) typically shows a molecular ion peak $[\text{M}]^+$ at m/z 208, corresponding to its molecular weight.[2] Fragmentation</p>	

patterns can provide further structural information. Electrospray ionization (ESI-MS) may show $[M-H]^-$ at m/z 207 or $[M+H]^+$ at m/z 209.[\[2\]](#)

UV-Visible (UV-Vis)
Spectroscopy

In methanol or ethanol, sinapaldehyde exhibits strong absorption maxima (λ_{max}) characteristic of a conjugated phenolic system, typically in the range of 280-350 nm, corresponding to $\pi \rightarrow \pi^*$ transitions. [\[13\]](#)

Chemical Reactivity and Stability

Reactivity: The chemical reactivity of **sinapaldehyde** is governed by three main functional groups: the phenolic hydroxyl group, the α,β -unsaturated aldehyde system, and the aromatic ring.

- **Phenolic Hydroxyl Group:** This group is responsible for the antioxidant properties of **sinapaldehyde**. It can donate a hydrogen atom to scavenge free radicals, forming a stable phenoxy radical that is delocalized across the aromatic ring.[\[3\]](#)
- **α,β -Unsaturated Aldehyde:** This system contains two electrophilic sites. The carbonyl carbon is a "hard" electrophilic center susceptible to attack by hard nucleophiles, while the β -carbon is a "soft" electrophilic center that readily undergoes Michael addition with soft nucleophiles like thiols (e.g., cysteine residues in proteins).[\[3\]](#) This reactivity is crucial for its biological interactions and potential covalent modification of proteins.[\[3\]](#)
- **Aromatic Ring:** The electron-donating methoxy and hydroxyl groups activate the ring towards electrophilic substitution, although this is less common under biological conditions.

Stability: **Sinapaldehyde** demonstrates good thermal stability under ambient conditions.[\[3\]](#) However, it is sensitive to air and light, and at elevated temperatures, it can be susceptible to oxidative degradation.[\[3\]](#)[\[5\]](#) In aqueous solutions, its stability is pH-dependent. Polymerization

via aldol condensation can occur under acidic ($\text{pH} < 4$) or basic ($\text{pH} > 8$) conditions, while it exhibits greater stability at a neutral pH (4-8).[3] For long-term storage, it is recommended to keep it at -20°C under an inert atmosphere.[6][9]

Biological Activities and Signaling Pathways

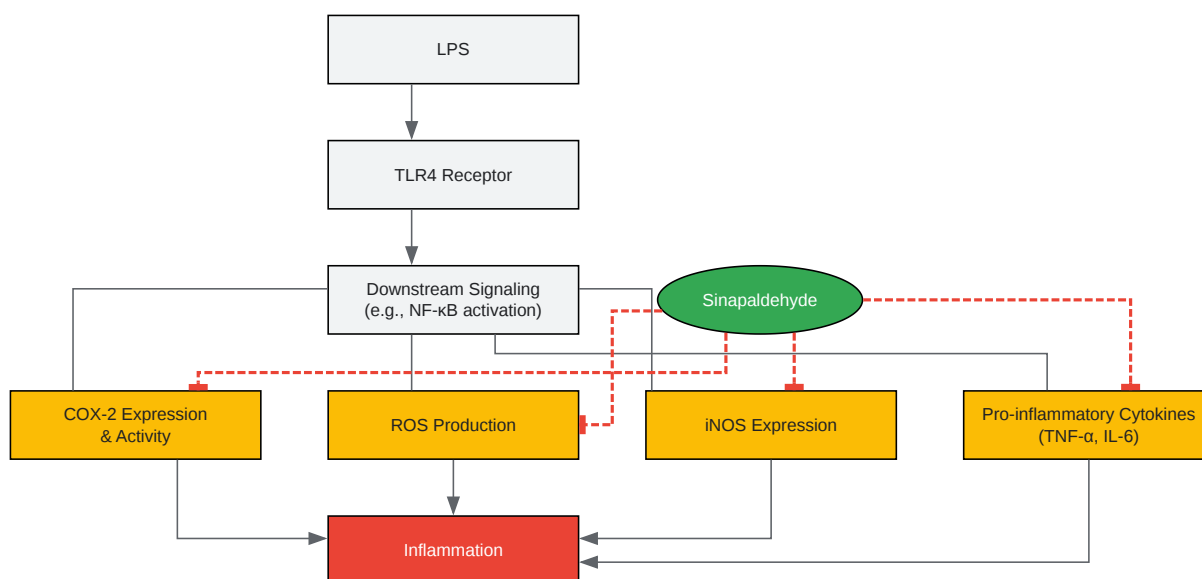
Sinapaldehyde exhibits a range of biological activities, making it a promising candidate for therapeutic development.[3]

Biological Activity	Description	Source(s)
Anti-inflammatory	<p>Inhibits the production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated macrophages.[14]</p> <p>This is achieved partly by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [14]</p>	
Antioxidant	<p>The phenolic structure allows it to effectively scavenge free radicals through hydrogen atom donation.[3] It is an activator of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[15]</p>	
Antimicrobial	<p>Shows moderate antibacterial activity against strains like methicillin-resistant <i>Staphylococcus aureus</i> (MRSA) and <i>Escherichia coli</i>. [8] It also possesses antifungal properties.[2][3]</p>	
Anticancer	<p>Studies suggest it may inhibit the growth and proliferation of various cancer cell lines.[3]</p> <p>Cinnamaldehyde, a related compound, has been shown to induce programmed cell death in glioma cells by impacting</p>	

ROS levels and the extrinsic
apoptotic pathway.[16]

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of **sinapaldehyde** in macrophages stimulated by lipopolysaccharide (LPS) are mediated by the inhibition of key inflammatory pathways. LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface, triggering a downstream signaling cascade that leads to the activation of transcription factors like NF- κ B. This results in the upregulation of pro-inflammatory genes. **Sinapaldehyde** intervenes by suppressing the production of ROS and inhibiting the expression and activity of COX-2 and iNOS, which are critical enzymes in the inflammatory response. This leads to a reduction in the synthesis of prostaglandins and nitric oxide, respectively, and a decrease in the secretion of pro-inflammatory cytokines like TNF- α and IL-6.



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Caption: Proposed anti-inflammatory mechanism of **Sinapaldehyde** in LPS-stimulated macrophages.

Experimental Protocols

In Vitro Evaluation of Anti-inflammatory Activity in Macrophages

This protocol details a representative method for assessing the anti-inflammatory properties of **sinapaldehyde** using a murine macrophage cell line.

Objective: To determine if **sinapaldehyde** can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF- α , IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

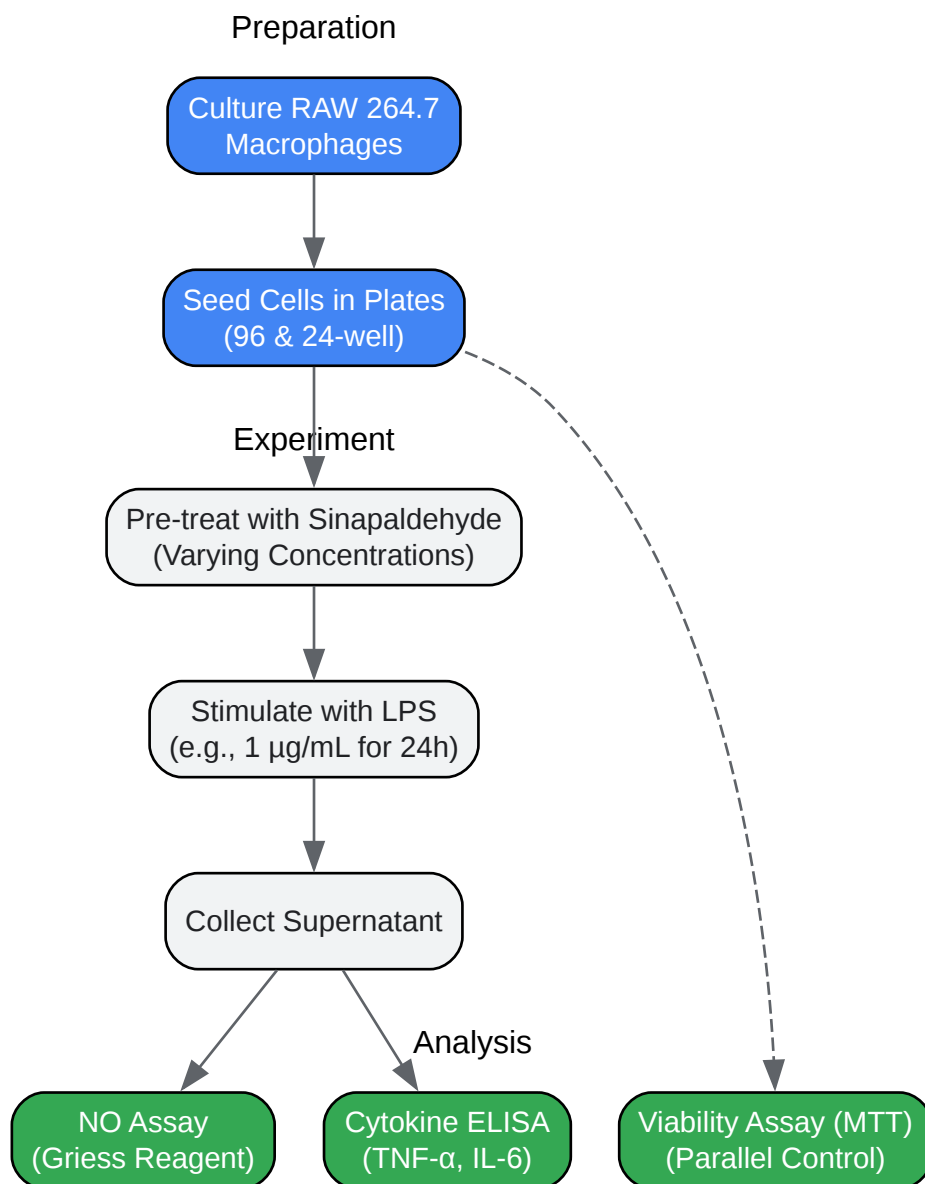
Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **Sinapaldehyde** (stock solution in DMSO)
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent for NO measurement
- ELISA kits for mouse TNF- α and IL-6
- MTT or similar viability assay kit
- Phosphate Buffered Saline (PBS)
- 96-well and 24-well cell culture plates

Methodology:

- Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified 5% CO₂ incubator.
- Cytotoxicity Assay:
 - Seed cells in a 96-well plate at a density of 1×10^5 cells/well and allow them to adhere overnight.
 - Treat cells with various concentrations of **sinapaldehyde** (e.g., 1-100 µM) for 24 hours. A vehicle control (DMSO) should be included.
 - Assess cell viability using an MTT assay to determine the non-toxic concentration range of **sinapaldehyde**.
- Nitric Oxide (NO) Production Assay:
 - Seed cells in a 24-well plate at 2.5×10^5 cells/well and allow adherence.
 - Pre-treat cells with non-toxic concentrations of **sinapaldehyde** for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with **sinapaldehyde** alone.
 - Collect the cell culture supernatant.
 - Measure the nitrite concentration (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's protocol.
- Cytokine Measurement (ELISA):
 - Using the supernatant collected in step 3, quantify the concentration of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's instructions.
- Data Analysis:
 - Normalize data to the LPS-only control group.

- Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed inhibition. A p-value < 0.05 is typically considered significant.



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Caption: Experimental workflow for evaluating the anti-inflammatory activity of **Sinapaldehyde**.

Conclusion

Sinapaldehyde is a multifunctional organic compound with well-defined chemical properties that underpin its significant biological activities. Its phenolic nature drives its antioxidant capacity, while the electrophilic α,β -unsaturated aldehyde system allows for covalent interactions with biological targets, likely contributing to its anti-inflammatory and other therapeutic effects. The comprehensive data presented in this guide, from physicochemical parameters to detailed experimental protocols and pathway visualizations, provides a solid foundation for researchers aiming to explore the full potential of **sinapaldehyde** in drug discovery and development. Further investigation into its specific molecular targets and in vivo efficacy is warranted to translate its promising preclinical profile into therapeutic applications.

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